Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
CAS No.: 69386-75-0
Cat. No.: VC21219000
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69386-75-0 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione |
| Standard InChI | InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 |
| Standard InChI Key | BSAGFTRPGKHANY-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=O)CC(=O)N2C1 |
| Canonical SMILES | C1CCN2C(=O)CC(=O)N2C1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione features a bicyclic structure with a fused pyrazole-pyridazine ring system, containing two nitrogen atoms and two carbonyl groups. The molecule's IUPAC name is 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, indicating the tetrahydro nature of the pyridazine portion . The compound's structure contains a saturated six-membered ring fused with a five-membered ring containing two carbonyl groups, creating a rigid yet versatile molecular framework.
Physical and Chemical Properties
The compound has a molecular formula of C7H10N2O2 with a molecular weight of 154.17 g/mol . Its accurate mass is calculated as 154.074 . The bicyclic structure creates a three-dimensional conformation that influences its reactivity and binding properties in biological systems. The presence of two carbonyl groups contributes to its potential hydrogen bonding capabilities, while the nitrogen atoms provide sites for potential interactions with biological targets.
Identifiers and Nomenclature
Table 1. Chemical Identifiers of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
| Identifier | Value |
|---|---|
| CAS Number | 69386-75-0 |
| PubChem CID | 9855532 |
| IUPAC Name | 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| InChI | InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 |
| InChIKey | BSAGFTRPGKHANY-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=O)CC(=O)N2C1 |
| Alternative SMILES | O=C1CC(=O)N2CCCCN12 |
Synthesis Methods
General Synthetic Approaches
The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the reaction of appropriate pyridazines with hydrazines under controlled conditions. These reactions generally require specific catalysts to promote the cyclization process that forms the bicyclic system. The synthetic pathway reflects the broader methods used for creating fused heterocyclic compounds in organic chemistry.
Reaction Conditions and Catalysts
While specific catalytic systems for this compound aren't detailed in the available search results, the synthesis likely follows established protocols for similar heterocyclic compounds. The reaction conditions would need careful control of temperature, solvent selection, and reaction time to optimize yield and purity. The formation of the bicyclic structure likely involves both condensation and cyclization steps that require appropriate catalysts to proceed efficiently.
Comparative Analysis with Related Heterocycles
Pyridazine-Containing Compounds in Drug Design
Pyridazine, a component of the target compound's structure, possesses unique physicochemical properties that make it attractive for drug design . Compared to other azines like pyridine, pyrimidine, and pyrazine, pyridazine has distinct characteristics including a higher dipole moment (4.22 D), which influences its interactions with biological targets .
Structural Advantages
The hexagonal topology in Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione reflects a privileged geometry found in both marketed and investigational drugs . This geometry provides multiple vectors for structural decoration, allowing for diverse substitution patterns that can optimize drug-like properties. The compound's structure offers complementarity to other diazine isomers, providing medicinal chemists with additional options for designing compounds with specific pharmacological profiles.
Research Applications
Current Research Focus
Recent studies have highlighted the versatility of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione in medicinal chemistry research. While specific research findings aren't detailed in the search results, the compound likely serves as an important tool in developing structure-activity relationships for heterocyclic compounds targeting various biological pathways.
Structure-Activity Relationships
The structure of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione allows for strategic modifications that can alter its biological activity, pharmacokinetics, and physicochemical properties. By analyzing how structural changes affect biological activity, researchers can develop optimized derivatives with enhanced potency, selectivity, or bioavailability for specific therapeutic applications.
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